

# A Comparative Guide to Inter-Laboratory Citrinin Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the determination of citrinin, a mycotoxin with nephrotoxic properties, in various food and feed matrices. The performance of common analytical techniques is evaluated based on data from inter-laboratory comparison studies and proficiency tests, offering insights to aid in method selection and validation.

# **Performance Comparison of Analytical Methods**

The accurate quantification of citrinin is crucial for food safety and toxicological studies. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods, each offering distinct advantages in terms of sensitivity, selectivity, and applicability. Other methods like Enzyme-Linked Immunosorbent Assay (ELISA) and Thin-Layer Chromatography (TLC) are also employed, primarily for screening purposes.

The following tables summarize the performance characteristics of these methods based on available inter-laboratory data.

Table 1: Performance Characteristics of LC-MS/MS and HPLC-FLD for Citrinin Analysis[1]



| Performance Parameter         | LC-MS/MS with  QuEChERS  HPLC-FLD with  Immunoaffinity Colum (IAC) Cleanup |                  |  |
|-------------------------------|--|------------------|--|
| Limit of Detection (LOD)      | 0.003 ng/mL  | 3 μg/kg          |  |
| Limit of Quantification (LOQ) | 0.01 ng/mL   | 10 μg/kg         |  |
| Recovery                      | 70-120%  | 80-110%[2]       |  |
| Precision (RSD)               | <16% (intra-day and inter-day)   | <9%              |  |
| Analysis Time                 | Shorter  | Longer           |  |
| Selectivity                   | High   | High             |  |
| Matrix Effects                | Can be significant   | Minimized by IAC |  |

Table 2: Inter-Laboratory Performance of LC-MS/MS for Citrinin Determination in Various Matrices[3][4]

| Matrix                            | Assigned Value<br>(μg/kg) | Repeatability<br>(RSDr) (%) | Reproducibility<br>(RSDR) (%) |
|-----------------------------------|---------------------------|-----------------------------|-------------------------------|
| Red Yeast Rice (low level)        | 38.0                      | 14.6                        | 23.4                          |
| Red Yeast Rice (high level)       | 1913                      | 8.9                         | 10.2                          |
| Wheat Flour                       | 31.1                      | 11.9                        | 19.3                          |
| Food Supplement (RYR, low level)  | 22.1                      | 13.1                        | 37.3                          |
| Ginkgo Biloba Leaves              | 30.2                      | 6.4                         | 24.5                          |
| Food Supplement (RYR, high level) | 1867                      | 9.8                         | 14.3                          |
| Food Supplement<br>(GBL)          | 21.7                      | 12.4                        | 28.1                          |



# **Experimental Protocols**

Detailed methodologies are essential for replicating and comparing analytical results. Below are summaries of widely used protocols for citrinin analysis.

## LC-MS/MS with QuEChERS Sample Preparation[1]

This method is valued for its speed and efficiency in multi-mycotoxin screening.

- Sample Preparation (QuEChERS):
  - Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
  - Add 10 mL of water and allow to hydrate.
  - Add 10 mL of acetonitrile containing 1% acetic acid and vortex.
  - Add a QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate)
     and vortex immediately.
  - Centrifuge the mixture.
  - The supernatant is then subjected to a dispersive solid-phase extraction (d-SPE) cleanup step with a suitable sorbent.
  - After centrifugation, the final extract is filtered before LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - LC System: A high-performance liquid chromatography system.
  - Column: A C18 reversed-phase column.
  - Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid and 5 mM ammonium formate.
  - MS System: A triple quadrupole mass spectrometer.
  - Ionization Mode: Electrospray ionization (ESI) in positive mode.



 Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ions for citrinin.

## HPLC-FLD with Immunoaffinity Column (IAC) Cleanup[2]

This method is known for its high selectivity and is a robust choice for targeted citrinin analysis.

- Sample Preparation:
  - Extract the homogenized sample with a methanol/water mixture.
  - Filter the extract and dilute it with a phosphate-buffered saline (PBS) solution.
  - Pass the diluted extract through a citrinin-specific immunoaffinity column.
  - Wash the column with PBS to remove interfering compounds.
  - Elute citrinin from the column with methanol.
  - Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.
- HPLC-FLD Analysis:
  - Column: A C18 reversed-phase column.
  - Mobile Phase: An isocratic or gradient mixture of acetonitrile, water, and an acidifier (e.g., phosphoric acid).
  - Detector: Fluorescence detector with excitation at 330 nm and emission at 500 nm.

# **Experimental Workflow for Citrinin Analysis**

The general workflow for analyzing citrinin in food and feed samples involves several key steps from sample reception to final data analysis.

Caption: General experimental workflow for citrinin analysis.

# **Citrinin-Induced Nephrotoxicity Signaling Pathway**



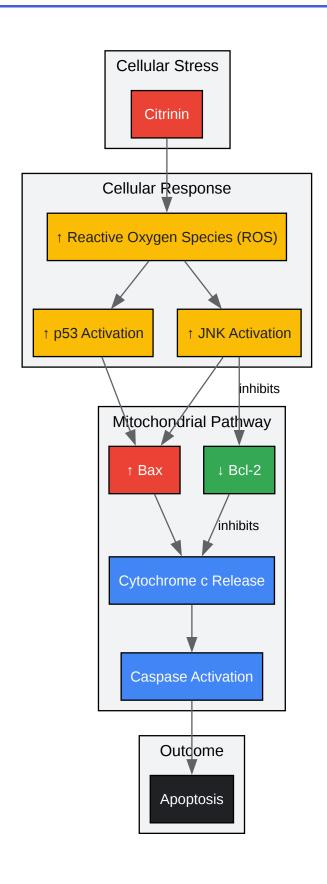




Citrinin exerts its toxic effects primarily on the kidneys through the induction of oxidative stress and apoptosis. Understanding the underlying signaling pathways is crucial for toxicological research and the development of potential therapeutic strategies.

Citrinin exposure leads to an increase in reactive oxygen species (ROS), which in turn triggers a cascade of cellular events. This includes the activation of the p53 tumor suppressor protein and the c-Jun N-terminal kinase (JNK) pathway. These signaling events converge on the mitochondria, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death (apoptosis). The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant in this process.[5][6][7][8][9]





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Caption: Citrinin-induced nephrotoxicity signaling pathway.



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